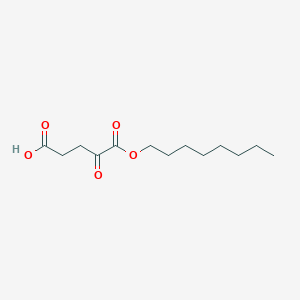

5-octoxy-4,5-dioxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-octoxy-4,5-dioxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h2-10H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFIHKFBQFJVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Methodologies for 5 Octoxy 4,5 Dioxopentanoic Acid

Esterification Strategies for Octoxy Group Introduction

The incorporation of the octoxy group is a critical step in the synthesis of 5-octoxy-4,5-dioxopentanoic acid. This transformation is typically achieved through esterification reactions, where an appropriate precursor is reacted with octanol (B41247) or a derivative thereof. Several established esterification methods could be adapted for this purpose, each with its own set of advantages and limitations. nih.gov

One common approach is the Fischer esterification , which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. nih.gov In the context of this synthesis, a precursor containing a carboxylic acid or a protected carboxylic acid functionality could be reacted with octanol in the presence of a strong acid catalyst such as sulfuric acid. However, the harsh acidic conditions and high temperatures often required for Fischer esterification might not be compatible with other sensitive functional groups present in the molecule. nih.gov

A milder and often more efficient alternative is the Steglich esterification . nih.govscielo.br This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. nih.govscielo.br This approach is known for its high yields and compatibility with a wide range of functional groups, making it a potentially suitable method for introducing the octoxy group onto a pentanoic acid derivative. nih.govscielo.br The mechanism involves the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which is then attacked by the alcohol. nih.gov

Other notable esterification techniques include the Mitsunobu reaction , which allows for the conversion of an alcohol to an ester with inversion of stereochemistry, and methods involving the use of acid chlorides or anhydrides. nih.gov The choice of the most appropriate esterification strategy will depend on the specific structure of the synthetic intermediate and the need to control stereochemistry at the carbon bearing the octoxy group.

The efficiency of esterification can also be influenced by the choice of solvent and reaction conditions. For instance, the use of polar aprotic solvents can be favorable for certain esterification reactions. mdpi.com Additionally, advancements in catalysis have led to the development of more environmentally friendly and reusable catalysts for esterification. organic-chemistry.org

Carbonyl Group Formation Methodologies

The 4,5-dioxo functionality, a vicinal dicarbonyl, represents a significant synthetic challenge. The formation of this moiety can be approached through either the oxidation of a suitable precursor or via condensation and rearrangement reactions.

Oxidation Reactions for Dioxo Functionality

The direct oxidation of a diol or a related precursor is a common strategy for the synthesis of vicinal dicarbonyls. stanford.edu For the synthesis of this compound, a precursor containing a 4,5-dihydroxy- or 4-hydroxy-5-oxo-pentanoic acid derivative could be oxidized.

A variety of oxidizing agents can be employed for this transformation. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, is a mild and efficient method for oxidizing alcohols to ketones and aldehydes. libretexts.org Other reagents like Dess-Martin periodinane (DMP) and pyridinium (B92312) chlorochromate (PCC) are also widely used for similar transformations. aurigeneservices.com

The oxidation of vicinal diols to α-hydroxy ketones is a key transformation that could be applied in a stepwise approach to the dioxo functionality. stanford.edu Several methods have been developed for this purpose, including the use of manganese catalysts in the presence of hydrogen peroxide. researchgate.net The subsequent oxidation of the α-hydroxy ketone to the vicinal diketone would then complete the formation of the desired functionality. The formation of vicinal diketones is a known process, for example, in the context of beer fermentation where they contribute to the flavor profile. beerandbrewing.com

The oxidation of β-diketones with hydrogen peroxide has also been reported as a route to form ester products through the formation of bridged 1,2,4,5-tetraoxanes, which could be a relevant consideration depending on the chosen synthetic intermediate. researchgate.net

Condensation and Rearrangement Approaches

Condensation reactions provide an alternative pathway to the construction of the dicarbonyl unit. The Claisen condensation is a powerful tool for forming carbon-carbon bonds and generating β-keto esters. libretexts.orgsudhirnama.in A crossed Claisen condensation between two different esters, where one has no α-hydrogens, can be a highly effective strategy. jove.com For instance, a reaction between an ester containing the octoxy group and another ester could be envisioned to form a β-dicarbonyl intermediate. jove.comtowson.edu

The mechanism of the Claisen condensation involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester. sudhirnama.in The subsequent elimination of an alkoxide group yields the β-keto ester. libretexts.org The choice of base is crucial in this reaction to avoid side reactions like hydrolysis. libretexts.org

Multi-step Total Synthesis of the Core Pentanoic Acid Skeleton

The assembly of the five-carbon pentanoic acid backbone with the desired functionalities requires a carefully planned multi-step synthesis. youtube.comyoutube.com The synthesis could start from simple, commercially available precursors and build up the complexity through a series of well-established organic reactions. nih.govbeilstein-journals.org

A plausible retrosynthetic analysis would involve disconnecting the molecule at key functional groups. For instance, the ester linkage could be disconnected to reveal octanol and a 4,5-dioxopentanoic acid precursor. The dioxo functionality could be traced back to a diol or a related oxidized species. The pentanoic acid chain itself could be constructed through various C-C bond-forming reactions, such as alkylation of enolates or Grignard reactions. mdpi.comuq.edu.au

For example, a synthetic route could begin with a protected glutamic acid derivative, which already contains the five-carbon skeleton and a carboxylic acid functionality. nih.gov Another approach could involve the functionalization of a cyclopentane (B165970) derivative. beilstein-journals.org A process for the synthesis of a related compound, 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-pyrrole-3-carboxylic acid phenylamide, has been described, which might offer insights into relevant synthetic strategies. google.com

Chemo- and Regioselective Synthesis Considerations

Given the presence of multiple reactive sites in the intermediates leading to this compound, achieving high chemo- and regioselectivity is paramount for a successful synthesis. numberanalytics.comdurgapurgovtcollege.ac.inslideshare.netresearchgate.net Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preferential formation of one constitutional isomer over another. durgapurgovtcollege.ac.inslideshare.net

For example, during the introduction of the octoxy group via esterification, it is crucial that the reaction occurs selectively at the desired carboxylic acid or alcohol function without affecting other potentially reactive groups in the molecule. numberanalytics.com Similarly, the oxidation reactions to form the dioxo functionality must be controlled to prevent over-oxidation or cleavage of the carbon-carbon bond. stanford.edu

The use of protecting groups is a common strategy to ensure chemoselectivity. By temporarily masking certain functional groups, their reactivity can be suppressed while other parts of the molecule are being modified. The choice of protecting group is critical, as it must be stable to the reaction conditions and easily removable at a later stage.

Regioselectivity becomes particularly important in reactions like the Claisen condensation, where the formation of different enolates can lead to a mixture of products. libretexts.orgjove.com By carefully choosing the reactants and reaction conditions, such as using a directed enolate formation strategy, the desired regioisomer can be obtained in high yield. researchgate.net

Innovations in Green Synthetic Chemistry for Analogues

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules to minimize environmental impact. numberanalytics.commdpi.comrsc.orgresearchgate.neteurjchem.com This involves the use of renewable starting materials, environmentally benign solvents, and catalytic methods that reduce waste and energy consumption.

For the synthesis of analogues of this compound, several green chemistry approaches could be explored. The use of biocatalysis, for instance, can offer highly selective transformations under mild conditions. Enzymes can be employed for esterification, hydrolysis, and oxidation reactions with high chemo-, regio-, and enantioselectivity.

Catalytic methods using earth-abundant and non-toxic metals are also gaining prominence. For example, iron-catalyzed oxidation of alkenes has been shown to be an efficient method for producing α-keto acids. organic-chemistry.org Furthermore, the use of water as a solvent and the development of recyclable catalysts are key aspects of green synthetic strategies. mdpi.com The synthesis of carboxylic acids from aldehydes using aqueous hydrogen peroxide and a reusable catalyst is an example of such an approach. researchgate.net

The development of flow chemistry techniques also offers significant advantages in terms of safety, efficiency, and scalability, contributing to a greener synthetic process. uq.edu.au

Chemical Reactivity and Transformation Mechanisms of 5 Octoxy 4,5 Dioxopentanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) is a cornerstone of the molecule's acidic and nucleophilic properties. It readily participates in a variety of reactions characteristic of this functional group.

One of the most fundamental reactions is deprotonation to form a carboxylate salt. This occurs in the presence of a base and is a crucial first step in many synthetic pathways. The resulting carboxylate is a more potent nucleophile than the parent carboxylic acid.

Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions, a process known as Fischer esterification. This reaction is reversible, with the equilibrium driven towards the product by removing water.

Furthermore, the carboxylic acid can be converted into more reactive derivatives. For instance, treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) can transform the carboxylic acid into an acyl chloride . This highly electrophilic intermediate is a versatile precursor for the synthesis of amides, esters, and anhydrides.

Another important transformation is the reduction of the carboxylic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, 6-octoxy-5,6-dihydroxypentanal, although this would likely also reduce the dioxo functionality. More selective reducing agents may be employed to target the carboxylic acid preferentially.

Boron-mediated aldol (B89426) reactions have been developed that show high selectivity for carboxylic acids over other carbonyl groups like ketones and esters. This chemoselectivity is achieved by using specific ligands that enhance the Lewis acidity of the boron reagent, facilitating the selective formation of an enolate from the carboxylic acid. organic-chemistry.org

Table 1: Illustrative Reactions of the Carboxylic Acid Moiety

| Reaction | Reagent(s) | Product Type |

| Salt Formation | NaOH | Sodium 5-octoxy-4,5-dioxopentanoate |

| Esterification | Methanol (B129727), H₂SO₄ (cat.) | Methyl 5-octoxy-4,5-dioxopentanoate |

| Acyl Chloride Formation | SOCl₂ | 5-octoxy-4,5-dioxopentanoyl chloride |

| Reduction | LiAlH₄ | 6-octoxy-1,5,6-pentanetriol |

Reactivity of the Dioxo Functionality

The vicinal dicarbonyl, or α-keto-ester functionality, at the 4 and 5 positions is a highly reactive center within the molecule, susceptible to a range of nucleophilic attacks and redox transformations.

The adjacent carbonyl groups in the dioxo moiety enhance each other's electrophilicity. This makes them prime targets for nucleophilic addition . A wide variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithiums), amines, and alcohols, can add to one or both carbonyl carbons. The initial addition product is a tetrahedral intermediate which can then undergo further reactions. libretexts.org

With amines, the reaction can lead to the formation of imines or enamines . The reaction with 1,2-diamines can be particularly useful for forming heterocyclic structures like quinoxalines.

The presence of multiple functional groups allows for various intramolecular reactions. For instance, under basic conditions, an intramolecular aldol-type reaction could potentially occur, leading to the formation of a cyclic product. The specific pathway would depend on which enolate is formed and which carbonyl is attacked.

Rearrangements are also a possibility. For example, the benzilic acid rearrangement is a characteristic reaction of 1,2-dicarbonyl compounds. In the presence of a strong base, one of the carbonyl groups can be attacked by hydroxide (B78521), followed by a 1,2-acyl migration to form an α-hydroxy carboxylate. For 5-octoxy-4,5-dioxopentanoic acid, this could lead to the formation of a substituted α-hydroxy dicarboxylic acid derivative.

The dioxo functionality can undergo both oxidation and reduction. Reduction can be achieved with various reagents to yield different products. For example, catalytic hydrogenation or the use of mild reducing agents like sodium borohydride (B1222165) (NaBH₄) could selectively reduce one or both carbonyls to hydroxyl groups, forming diols or hydroxy ketones. More potent reducing agents would likely affect other functional groups as well. In biological systems, vicinal diketones can be reduced by enzymes such as diacetyl reductase. byo.comimperialyeast.com

Oxidative cleavage of the C4-C5 bond is possible using strong oxidizing agents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), which would break the molecule into two smaller carboxylic acid fragments.

Derivatization with reagents like o-phenylenediamine (B120857) is a classic test for 1,2-dicarbonyls, leading to the formation of a highly conjugated and often colored quinoxaline (B1680401) derivative, which can be useful for characterization.

Table 2: Reactivity of the Dioxo Moiety

| Reaction Type | Reagent(s) | Potential Product(s) |

| Nucleophilic Addition | Grignard Reagent (R-MgBr) | Tertiary alcohols |

| Condensation | o-phenylenediamine | Quinoxaline derivative |

| Reduction | NaBH₄ | Diol or hydroxy ketone derivatives |

| Oxidative Cleavage | HIO₄ | Carboxylic acid fragments |

Hydrolysis and Transesterification Processes of the Octoxy Ester

The octyl ester at the 5-position introduces another reactive site susceptible to nucleophilic acyl substitution reactions.

Hydrolysis of the ester can occur under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process, representing the reverse of Fischer esterification. youtube.comchemistrysteps.com To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-promoted hydrolysis , also known as saponification, is an irreversible process. masterorganicchemistry.com The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which prevents the reverse reaction from occurring. chemistrysteps.commasterorganicchemistry.com

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with methanol and an acid catalyst would lead to the formation of the corresponding methyl ester and 1-octanol. This reaction is also an equilibrium process. masterorganicchemistry.com The use of specific catalysts, such as ethyl titanate, has been shown to be effective for the transesterification of octyl esters. google.com

Table 3: Transformations of the Octoxy Ester

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4,5-dioxopentanoic acid, 1-octanol |

| Base-Promoted Hydrolysis | NaOH, H₂O, heat | Sodium 4,5-dioxopentanoate, 1-octanol |

| Transesterification | Methanol, H⁺ (cat.) | Methyl 4,5-dioxopentanoate, 1-octanol |

Complexation Chemistry and Ligand Interactions

The presence of multiple oxygen-containing functional groups makes this compound an excellent candidate for acting as a ligand in coordination chemistry. The carboxylic acid and the dicarbonyl moiety can both coordinate to metal ions.

The carboxylate group can bind to metal ions in various modes, including monodentate, bidentate chelating, or bridging. researchgate.netnih.gov The dicarbonyl system can also act as a bidentate ligand, forming stable chelate rings with metal centers. The combination of these functionalities could allow for the formation of polynuclear metal complexes or coordination polymers. mdpi.com

The ability of carbonyl groups to coordinate to transition metals is well-established, often involving σ-donation from the oxygen lone pair and potential π-backbonding. libretexts.orgacs.org The specific nature of the complex formed will depend on the metal ion, the solvent, and the reaction conditions. The study of such complexes is relevant in areas such as catalysis and materials science.

Information regarding "this compound" is not available in the public domain.

Extensive research has been conducted to gather information on the chemical reactivity and transformation mechanisms of the compound "this compound." Despite a thorough search of scientific databases and literature, no specific data or research findings related to the reaction kinetics and mechanistic elucidation of this particular compound could be located.

Consequently, it is not possible to provide an article on the "," specifically focusing on "Reaction Kinetics and Mechanistic Elucidation," as no research findings on this subject are publicly available.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized, or that research on it is proprietary and not published in the public domain.

Derivatives, Analogues, and Structure Reactivity Relationships of 5 Octoxy 4,5 Dioxopentanoic Acid

Synthesis of Octyl Ester Analogues with Modified Alkoxy Chains

The octoxy group in 5-octoxy-4,5-dioxopentanoic acid offers a prime site for modification to modulate properties such as lipophilicity and steric hindrance. The synthesis of analogues with varied alkoxy chains can be readily achieved through several established esterification protocols.

A common and effective method is the Fischer-Speier esterification, which involves the reaction of the parent carboxylic acid with the desired alcohol under acidic catalysis. libretexts.orgsciencemadness.org To synthesize analogues of this compound, one would start with a suitable precursor, such as a protected form of 4,5-dioxopentanoic acid, and react it with a range of long-chain alcohols. For instance, alcohols like hexanol, decanol, or branched-chain alcohols could be used to replace the n-octanol moiety. To drive the reaction to completion, especially with less reactive long-chain alcohols, a Dean-Stark apparatus can be employed to remove the water formed during the reaction, thereby shifting the equilibrium towards the ester product. sciencemadness.org

Alternatively, lipase-catalyzed transesterification presents a milder, biocatalytic approach. nih.gov In a solvent-free system, an immobilized lipase, such as from Rhizopus oryzae, could catalyze the exchange of the octyl group with other alkyl groups from a different alcohol. nih.gov This method is often favored for its high selectivity and avoidance of harsh reaction conditions.

The following table illustrates a series of potential octyl ester analogues that could be synthesized, highlighting the variation in the alkoxy chain.

| Analogue Name | Modifying Alcohol | Potential Synthetic Method |

| 5-hexoxy-4,5-dioxopentanoic acid | Hexanol | Fischer-Speier Esterification |

| 5-decyloxy-4,5-dioxopentanoic acid | Decanol | Dean-Stark Esterification |

| 5-(2-ethylhexoxy)-4,5-dioxopentanoic acid | 2-Ethylhexanol | Lipase-catalyzed transesterification |

| 5-cyclohexyloxy-4,5-dioxopentanoic acid | Cyclohexanol | Fischer-Speier Esterification |

Functionalization of the Pentanoic Acid Carbon Skeleton

The pentanoic acid backbone of the title compound provides several positions for functionalization, allowing for the introduction of various substituents that can alter the molecule's polarity, rigidity, and electronic properties. The methylene (B1212753) groups at the C2 and C3 positions are potential targets for modification.

For instance, α-functionalization (at C2) of the carboxylic acid could be achieved through the formation of an enolate followed by reaction with an electrophile. However, the presence of the dioxo system at C4 and C5 would necessitate careful selection of protecting groups to avoid undesired side reactions. A more plausible approach would involve starting from a pre-functionalized pentanoic acid derivative and then constructing the dioxo and octoxy functionalities.

Furthermore, modern C-H functionalization techniques could offer elegant solutions for modifying the pentanoic acid chain. While direct application to this specific molecule is not documented, analogous transformations on other carboxylic acids suggest feasibility. For example, palladium-catalyzed transannular C-H arylation has been demonstrated for cycloalkane carboxylic acids, indicating the potential for selective functionalization of the pentanoic acid backbone under appropriate catalytic conditions.

The table below outlines potential functionalizations of the pentanoic acid skeleton.

| Position of Functionalization | Introduced Substituent | Potential Synthetic Strategy |

| C2 | Methyl | Alkylation of a protected precursor |

| C3 | Phenyl | C-H Arylation |

| C2, C3 | Alkene (unsaturation) | Dehydrogenation of a suitable precursor |

Introduction of Diverse Substituents on the Dioxo System

The 1,2-dicarbonyl (or α-keto-aldehyde) moiety is a highly reactive and versatile functional group, offering numerous possibilities for introducing diverse substituents. The two carbonyl carbons are electrophilic and can react with a wide range of nucleophiles.

Condensation reactions with bifunctional nucleophiles are a common strategy to form heterocyclic systems. For example, reaction with diamines can lead to the formation of pyrazine (B50134) or diazepine (B8756704) derivatives. rsc.org Similarly, condensation with ureas or thioureas can yield imidazole (B134444) or thiazole-based heterocycles. These reactions dramatically alter the electronic and steric profile of the molecule.

The carbonyl groups can also undergo nucleophilic addition reactions. Grignard reagents or organolithium compounds could add to one or both carbonyls, leading to the formation of tertiary alcohols. Selective reaction at one carbonyl over the other would likely be challenging but could potentially be controlled by steric factors or by using a directing group.

The table below presents some examples of derivatives that could be synthesized by modifying the dioxo system.

| Reactant | Resulting Moiety | Class of Derivative |

| o-Phenylenediamine (B120857) | Quinoxaline (B1680401) | Heterocyclic analogue |

| Urea | Imidazolidinedione | Heterocyclic analogue |

| Methylmagnesium bromide | Di-tertiary alcohol | Dihydroxy analogue |

| Hydroxylamine | Dioxime | Oxime derivative |

Stereoisomeric and Chiral Derivatives Development

The carbon atom at the C4 position of this compound is a potential stereocenter, depending on the nature of the substituents. The development of stereoisomeric and chiral derivatives is a critical aspect of modern medicinal and materials chemistry, as different stereoisomers can exhibit distinct biological activities and physical properties.

The synthesis of enantiomerically pure or enriched derivatives can be approached in several ways. One common strategy is the use of chiral catalysts in key synthetic steps. For example, asymmetric hydrogenation of a suitable prochiral precursor could establish the stereocenter at C4 with high enantioselectivity. libretexts.org Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.

Stereodivergent synthesis offers a powerful tool to access all possible stereoisomers of a molecule. For instance, strategies developed for the stereodivergent synthesis of 1,4-dicarbonyl compounds could be adapted to control the stereochemistry at multiple centers if further functionalization were to introduce additional stereocenters. acs.org

The following table outlines potential chiral derivatives and the strategies for their synthesis.

| Chiral Feature | Potential Synthetic Approach | Expected Outcome |

| (R)- or (S)- at C4 | Asymmetric reduction of a C4-carbonyl precursor | Enantiomerically enriched product |

| Introduction of a second stereocenter at C3 | Diastereoselective alkylation using a chiral auxiliary | Diastereomerically pure product |

| Diastereoselective reaction on the dioxo system | Use of a chiral reagent | Formation of diastereomeric products |

Systematic Structure-Reactivity Correlation Studies

Systematic structure-reactivity relationship (SAR) studies are essential for understanding how specific structural modifications influence the chemical or biological properties of a molecule. For this compound and its analogues, SAR studies would involve synthesizing a library of related compounds and evaluating them in a relevant assay.

For example, if the target application were related to biological activity, one might investigate how changes in the length and branching of the alkoxy chain affect this activity. A study on glycyrrhetinic acid derivatives, for instance, explored the impact of a keto group on cytotoxicity, revealing that the relationship is not always straightforward. nih.gov Similarly, the presence and nature of substituents on the pentanoic acid backbone or the dioxo system could be systematically varied.

In a study of beta-keto acids, a relationship was sought between their molecular structure and their decarboxylation activity. acs.org A similar approach could be applied to the derivatives of this compound to understand their stability and degradation pathways.

The table below provides a hypothetical framework for a systematic SAR study.

| Structural Variation | Property to be Measured | Potential Insight |

| Length of the alkoxy chain (C6, C8, C10, C12) | Lipophilicity (logP) | Understanding the impact on solubility and membrane permeability. |

| Substituents on the dioxo system (e.g., oxime, quinoxaline) | Reactivity towards nucleophiles | How heterocycle formation alters the electrophilicity of the core structure. |

| Stereochemistry at C4 (R vs. S) | Biological activity (e.g., enzyme inhibition) | Elucidating the stereochemical requirements for a specific biological target. |

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Octoxy 4,5 Dioxopentanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 5-octoxy-4,5-dioxopentanoic acid, a combination of ¹H and ¹³C NMR spectroscopy would be employed to confirm its molecular framework.

In a hypothetical ¹H NMR spectrum, distinct signals corresponding to the protons of the octoxy group and the pentanoic acid backbone would be expected. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) in the octoxy group would likely appear as a triplet, while the terminal methyl protons (-CH₃) would present as another triplet. The methylene protons of the pentanoic acid chain would exhibit complex splitting patterns due to their proximity to the carbonyl groups and the carboxylic acid function.

The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. Key resonances would include those for the carbonyl carbons of the ketone and the carboxylic acid, which would appear at the downfield end of the spectrum. The carbons of the octoxy group and the pentanoic acid chain would have characteristic chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -COOH | 10.0 - 12.0 | Singlet (broad) |

| -O-CH₂- (octoxy) | 3.9 - 4.2 | Triplet |

| -CH₂-C=O | 2.8 - 3.1 | Triplet |

| -CH₂-CH₂-C=O | 2.5 - 2.8 | Triplet |

| -(CH₂)₅- (octoxy) | 1.2 - 1.7 | Multiplet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | 170 - 180 |

| C=O (keto) | 190 - 205 |

| -O-CH₂- (octoxy) | 65 - 75 |

| -CH₂-C=O | 35 - 45 |

| -CH₂-CH₂-C=O | 25 - 35 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₂₂O₅), the expected exact mass would be determined.

Fragmentation analysis within the mass spectrometer would offer further structural insights. Key fragmentation pathways would likely involve the loss of the octoxy group, decarboxylation of the carboxylic acid, and cleavage adjacent to the carbonyl groups. These fragmentation patterns serve as a fingerprint for the molecule, aiding in its definitive identification.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. The spectrum of this compound would be characterized by several key absorption bands.

A broad absorption band in the region of 2500-3300 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching of the carboxylic acid. Strong, sharp peaks around 1700-1750 cm⁻¹ would correspond to the C=O stretching vibrations of the ketone and carboxylic acid functionalities. The C-O stretching of the ether linkage in the octoxy group would likely appear in the 1000-1200 cm⁻¹ region. Raman spectroscopy would provide complementary information, particularly for the non-polar C-C bonds in the alkyl chain.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O (Ketone, Carboxylic Acid) | 1700 - 1750 | Strong |

| C-H (Alkyl) | 2850 - 2960 | Medium to Strong |

Chromatographic Method Development for Purity Analysis and Quantification (e.g., HPLC, GC-MS)

To assess the purity of this compound and to quantify it in various matrices, chromatographic methods are essential.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would likely be developed. This would typically involve a C18 column and a mobile phase consisting of a mixture of water (acidified with formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection could be achieved using a UV detector, monitoring the absorbance of the carbonyl groups.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group to a more volatile ester (e.g., a methyl or silyl (B83357) ester) would be necessary. This would allow the compound to be vaporized and passed through the GC column for separation. The mass spectrometer would then provide fragmentation data for identification and quantification. This technique is particularly useful for identifying and quantifying trace impurities. japsonline.com

Theoretical and Computational Investigations of 5 Octoxy 4,5 Dioxopentanoic Acid

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in elucidating the molecular and electronic structure of 5-octoxy-4,5-dioxopentanoic acid. These studies would provide precise data on bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's geometry.

Key electronic properties that would be investigated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests higher reactivity. For this compound, the presence of multiple oxygen atoms, particularly in the dioxo and carboxylic acid groups, would likely lead to a significant polarization of the electron density, influencing its reactivity.

Table 1: Predicted Molecular and Electronic Properties of this compound

| Property | Predicted Value/Characteristic |

| Molecular Formula | C13H20O5 |

| Molecular Weight | 256.29 g/mol |

| Key Functional Groups | Carboxylic acid, Ketone (x2), Ether (octoxy) |

| HOMO Energy | Expected to be relatively high due to lone pairs on oxygen atoms. |

| LUMO Energy | Expected to be relatively low due to the electrophilic nature of the carbonyl carbons. |

| HOMO-LUMO Gap | Predicted to be moderate, suggesting potential for chemical reactivity. |

| Dipole Moment | Expected to be significant due to the presence of multiple polar C=O and O-H bonds. |

Conformational Analysis using Molecular Mechanics and Dynamics

The flexibility of the octoxy chain and the rotatable bonds within the pentanoic acid backbone mean that this compound can exist in numerous conformations. Molecular mechanics and molecular dynamics (MD) simulations would be employed to explore the potential energy surface of the molecule and identify its most stable conformers.

These simulations would reveal how the molecule folds and orients itself in different environments, such as in a vacuum, in a non-polar solvent, or in an aqueous solution. The results would likely indicate that the long octoxy chain can adopt various folded and extended conformations, which could influence the molecule's interactions with other chemical species. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the ketone oxygens might also be a stabilizing feature in certain low-energy conformers.

Reaction Mechanism Predictions and Transition State Elucidation

Computational methods are invaluable for predicting the mechanisms of chemical reactions. For this compound, theoretical studies could predict its behavior in various reactions, such as esterification of the carboxylic acid, nucleophilic addition to the ketone groups, or reactions involving the alpha-hydrogens.

By calculating the energies of reactants, products, and transition states, a detailed reaction profile can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction rates. For instance, the study of the decarboxylation of a related compound, 4,5-dioxopentanoic acid, could provide insights into the potential thermal decomposition pathways of the title compound. nih.gov

Spectroscopic Parameter Predictions and Experimental Data Correlation

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecule's structure. For this compound, computational models could predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

NMR Spectroscopy: Predictions of ¹H and ¹³C NMR chemical shifts would help in assigning the signals in an experimental spectrum to specific atoms in the molecule.

IR Spectroscopy: Calculation of vibrational frequencies would identify the characteristic stretching and bending modes of the C=O, O-H, C-O, and C-H bonds, which could be matched with the peaks in an experimental IR spectrum.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax), providing insights into the molecule's chromophores.

In Silico Screening for Potential Chemical Interactions

In silico screening methods, such as molecular docking, could be used to predict the potential interactions of this compound with biological macromolecules like proteins and enzymes. nih.govmdpi.com This is a common approach in drug discovery to identify potential drug candidates. researchgate.net By docking the molecule into the active site of a target protein, researchers can estimate the binding affinity and identify key interactions, such as hydrogen bonds and hydrophobic interactions.

Given the structural features of this compound, it could be screened against various enzyme targets where substrates with carboxylic acid and ketone functionalities are known to bind. The long octoxy chain could contribute to hydrophobic interactions within a binding pocket. Such studies could reveal potential biological activities and guide further experimental investigations.

Research Applications and Utilities of 5 Octoxy 4,5 Dioxopentanoic Acid and Its Analogues

Role as a Key Building Block in Organic Synthesis

Dicarbonyl compounds, including α-keto acids and their derivatives, are fundamental building blocks in organic synthesis, enabling the construction of complex molecular architectures. ontosight.aiontosight.ai Their utility is particularly prominent in the synthesis of heterocyclic compounds, which form the core structure of many pharmaceuticals and biologically active molecules. taylorandfrancis.comnih.gov For instance, 1,3-dicarbonyl compounds are used in multicomponent reactions to produce medicinally important scaffolds like 2-amino-4H-pyrans. taylorandfrancis.com

The synthesis of heterocycles often leverages the reactivity of the dicarbonyl unit. Keto-acids and related compounds can be used to prepare a variety of heterocyclic systems. whiterose.ac.ukamazonaws.com One-pot, multicomponent reactions involving precursors like tetronic acid, a cyclic dicarbonyl, are efficient methods for generating molecular diversity in drug discovery. nih.gov Research has demonstrated the synthesis of pyrimidine (B1678525) derivatives in a single step from ketones using reagents like formamidine (B1211174) acetate, highlighting the transformative potential of dicarbonyl precursors in creating valuable chemical entities. baranlab.org

Furthermore, α-keto acids are precursors to other valuable synthetic intermediates. The Wolff rearrangement, for example, converts α-diazocarbonyl compounds into highly reactive ketenes, which can then be trapped with nucleophiles to generate carboxylic acid derivatives, effectively extending a carbon chain in a process known as the Arndt-Eistert homologation. wikipedia.org The accessibility and versatile reactivity of dicarbonyl compounds underscore their importance as foundational components in modern organic synthesis. ontosight.aiontosight.ai

Applications in the Development of New Materials and Polymers

The structural features of dicarbonyl compounds make them excellent monomers for polymerization reactions. They serve as crucial building blocks in polymer chemistry for the synthesis of materials such as polyesters and polyamides. ontosight.ai These polymers find widespread use in applications ranging from textiles to automotive components. ontosight.ai The ability to create novel materials with unique properties is a direct result of ongoing research into dicarbonyl chemistry. ontosight.ai

Analogous dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), are key components in the production of next-generation bioplastics like polyethylene (B3416737) furanoate (PEF). rsc.org PEF is noted for having enhanced material properties and a reduced environmental footprint compared to conventional petroleum-derived plastics. rsc.org The study of keto-acids and related dicarbonyls can inform the design of new monomers and catalysts for creating innovative and sustainable materials. ontosight.ai

Use as a Chemical Probe in Mechanistic Organic Chemistry Research

Keto-acids and their analogues are valuable tools for investigating the mechanisms of chemical and biological transformations. Their distinct reactivity allows them to be used as probes to capture and characterize transient intermediates in reaction pathways. nih.gov For example, mechanism-based cross-linking probes incorporating fatty acid structures have been used to trap and elucidate the conformational states of enzymes involved in fatty-acid biosynthesis, such as ketosynthases. nih.gov

In biosynthetic studies, keto-acids feature as critical intermediates. Research on the biosynthesis of prostaglandins (B1171923) has identified keto-acid metabolites, and understanding their formation provides insight into the enzymatic pathways involved. nih.gov Similarly, the enzymatic reactions in the branched-chain amino acid biosynthetic pathway involve keto-acid intermediates, and kinetic studies of these steps help to map the reaction mechanism, including substrate binding and the role of cofactors. nih.gov The ability to synthesize and study these molecules allows researchers to unravel complex biological and chemical processes at a molecular level. nih.govnih.gov

Utility in Analytical Method Development and Reference Standards

The quantification of carboxylic acids, including α-keto acids, in biological and environmental samples is crucial for disease diagnosis, metabolic studies, and quality control. mdpi.comnih.govresearchgate.net This has spurred the development of numerous sophisticated analytical methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), often coupled with mass spectrometry (MS/MS), are powerful techniques for the sensitive and accurate quantification of these compounds. mdpi.comnih.gov

Given that many carboxylic acids lack a strong chromophore for UV detection, derivatization techniques are often employed to enhance sensitivity, for example, by introducing a fluorescent tag. mdpi.com A variety of separation techniques, including reversed-phase, ion-pair, and hydrophilic interaction liquid chromatography (HILIC), have been optimized for the simultaneous analysis of multiple carboxylic acid metabolites. mdpi.com

Table 1: Selected Analytical Methods for Carboxylic and Keto-Acids

| Analytical Technique | Abbreviation | Detection Method | Application Notes | Source(s) |

| High-Performance Liquid Chromatography | HPLC | UV, Fluorescence, Mass Spectrometry | Widely used for separating and quantifying carboxylic acids in biological samples. Derivatization is often needed for UV or fluorescence detection. | mdpi.comnih.govnih.gov |

| Gas Chromatography | GC | Mass Spectrometry (MS) | Suitable for volatile carboxylic acids or those that can be made volatile through derivatization. | researchgate.netgoogle.com |

| Ion Chromatography | IC | Conductivity | A fast and simple method for separating and determining small carboxylic acids, such as in air samples. | researchgate.net |

| Isotope Dilution Mass Spectrometry | IDMS | Mass Spectrometry (MS) | A highly accurate quantitative method using stable isotope-labeled analogues of the analyte as internal standards. | google.com |

| Ultra-High-Performance Liquid Chromatography | UHPLC | Mass Spectrometry (MS/MS) | Offers higher resolution and faster analysis times compared to HPLC for comprehensive metabolite analysis. | mdpi.com |

Exploration in Catalyst Design and Ligand Development

The functional groups within keto-acids and related dicarbonyl compounds lend themselves to applications in catalysis, either as the substrate, a key intermediate, or as part of a catalyst structure itself. The conjugate bases of 1,3-dicarbonyl compounds, for instance, are well-known to act as ligands, forming stable coordination complexes with a variety of metals. wikipedia.org

Research into biomass conversion has highlighted the importance of ketonization, a reaction that converts carboxylic acids into ketones over a catalyst. acs.org This process often proceeds through a β-keto-acid intermediate formed on the catalyst surface, making the study of keto-acid chemistry central to developing effective catalysts for producing biofuels and renewable chemicals. acs.org In another area, chemo-enzymatic processes that combine chemical and biological catalysts are being developed for the production of α-keto acids under mild conditions, avoiding the high temperatures and toxic catalysts used in traditional industrial methods. google.com

Furthermore, dicarbonyl compounds are involved in novel catalytic cycles. For example, an acyclic metallasilylene has been shown to be a precatalyst for the hydroboration of aldehydes and ketones. rsc.org The active catalyst in this system is an alkoxysilylene, formed through the reaction of the initial catalyst with the carbonyl substrate. rsc.org The study of such reactions opens new avenues for designing main-group element catalysts for important chemical transformations.

Future Research Directions and Emerging Opportunities for 5 Octoxy 4,5 Dioxopentanoic Acid Research

Sustainable and Eco-friendly Synthetic Routes

The development of green and sustainable methods for synthesizing complex molecules is a cornerstone of contemporary chemical research. Future efforts to produce 5-octoxy-4,5-dioxopentanoic acid would likely focus on environmentally benign strategies. This could involve the use of renewable starting materials, catalysts that minimize waste and energy consumption, and solvent systems that are less hazardous than traditional organic solvents. The principles of green chemistry would guide the design of a synthetic pathway that is both efficient and environmentally responsible.

Chemoenzymatic and Biocatalytic Transformations

Enzymes and other biological catalysts offer a high degree of selectivity and efficiency, often under mild reaction conditions. A potential research direction for this compound would be to explore chemoenzymatic and biocatalytic methods for its synthesis or modification. This could involve using enzymes to introduce specific functional groups or to resolve stereoisomers, leading to the production of highly pure and specific chemical entities. Such approaches are increasingly favored for their sustainability and precision.

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better process control, and easier scalability. The synthesis of this compound could be a candidate for development using flow chemistry methodologies. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity.

Advanced Computational Studies for Rational Design

Before embarking on laboratory synthesis, advanced computational modeling could be employed to predict the properties and reactivity of this compound. Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations could provide insights into its electronic structure, stability, and potential interactions with other molecules. These computational studies would be invaluable for the rational design of synthetic routes and for predicting potential applications.

Exploration in Novel Chemical Reaction Discovery

The unique combination of a carboxylic acid, two ketone functionalities, and an ether linkage in this compound suggests it could be a versatile building block in organic synthesis. Future research could explore its utility in the discovery of novel chemical reactions. Its multiple reactive sites could be exploited to construct complex molecular architectures, potentially leading to new classes of compounds with interesting biological or material properties.

Q & A

Q. How should researchers address inconsistencies in biological activity data across studies?

- Answer : Standardize assays (e.g., IC50 measurements under identical pH/temperature) and validate purity (>95% via HPLC, ). attributes variability in fluorophenyl derivatives to differences in cell lines or metabolite interference. Replicate studies with orthogonal assays (e.g., SPR vs. fluorescence) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.